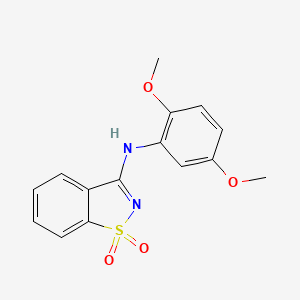
1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one is a highly specialized organic compound with complex structural features. This compound has sparked interest due to its potential applications in various fields including pharmaceuticals and advanced materials. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one typically involves multiple steps, each carefully controlled to ensure high yield and purity. The synthesis begins with the preparation of 1-picolinoylazetidin-3-yl intermediate, which is then reacted with 1,6-dimethyl-4-hydroxypyridin-2(1H)-one under specific conditions to form the final product. Reagents such as organometallic catalysts and controlled temperature environments are crucial for these steps.
Industrial Production Methods: : For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yield. Additionally, the use of recyclable catalysts and green chemistry principles is often emphasized to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: : 1,6-Dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: : Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: : Various halides and acid chlorides are used in substitution reactions, often in the presence of a base or catalyst.
Oxidation: : Introduction of ketone or alcohol functional groups.
Reduction: : Formation of amine derivatives.
Substitution: : Wide range of substituted products depending on the reacting nucleophile or electrophile.
Scientific Research Applications
Chemistry: : 1,6-Dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its versatility makes it a valuable tool in synthetic organic chemistry.
Biology: : In biological research, this compound has been investigated for its potential role as an enzyme inhibitor. Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine: : Pharmacologically, this compound shows promise in the treatment of certain diseases due to its unique interactions with biological targets. Ongoing research aims to explore its efficacy and safety in therapeutic applications.
Industry: : Industrial applications include its use in the development of advanced materials, such as polymers and coatings, where its chemical properties contribute to enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions often inhibit or activate biological pathways, leading to the desired therapeutic effects. The compound's structure allows it to bind to enzyme active sites or receptors, modulating their activity and resulting in changes to cellular processes.
Comparison with Similar Compounds
Compared to other similar compounds, 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one stands out due to its unique structural features. These differences impart distinctive chemical properties and reactivity, making it particularly useful in specific applications.
List of Similar Compounds:1,4-Dimethyl-5-((2-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one
1,6-Dimethyl-3-((1-picolinoylazetidin-2-yl)oxy)pyridin-4(1H)-one
2,6-Dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-1(1H)-one
And that, my friend, is a thorough exploration of this compound. Got your gears turning yet?
Properties
IUPAC Name |
1,6-dimethyl-4-[1-(pyridine-2-carbonyl)azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-7-12(8-15(20)18(11)2)22-13-9-19(10-13)16(21)14-5-3-4-6-17-14/h3-8,13H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPCYJLTTGUCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylhexyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2926941.png)
![3-allyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2926943.png)
![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2926945.png)

![N-(2-methylphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2926948.png)

![2-(Allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2926951.png)
![N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2926952.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2926955.png)

![7-methyl-3-(thiomorpholine-4-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2926958.png)
